

Spectroscopic Analysis of 2-Fluorobenzoyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluorobenzoyl cyanide

Cat. No.: B1338786

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Fluorobenzoyl cyanide**, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-Fluorobenzoyl cyanide** in a research and development setting.

Chemical Structure

2-Fluorobenzoyl cyanide possesses a chemical formula of C_8H_4FNO and a molecular weight of 149.12 g/mol. Its structure consists of a benzene ring substituted with a fluorine atom at the ortho position and a benzoyl cyanide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted 1H and ^{13}C NMR chemical shifts for **2-Fluorobenzoyl cyanide**, dissolved in a suitable deuterated solvent such as chloroform-d ($CDCl_3$).

Table 1: Predicted 1H NMR Spectroscopic Data for **2-Fluorobenzoyl Cyanide**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.20 - 7.35	m	-
H-4	7.60 - 7.75	m	-
H-5	7.45 - 7.60	m	-
H-6	7.95 - 8.10	dd	7.5, 1.8

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Fluorobenzoyl Cyanide**

Carbon	Chemical Shift (δ , ppm)	Key Feature
C=O	180 - 185	Carbonyl carbon, expected to be a singlet.
C-F	160 - 165 (d, $^1\text{J}_{\text{CF}} \approx 250$ Hz)	Carbon directly attached to fluorine, shows a large C-F coupling constant.
C-CN	115 - 120 (d, $^2\text{J}_{\text{CCF}} \approx 20-25$ Hz)	Carbon of the cyanide group, shows coupling to fluorine.
C-H (Aromatic)	115 - 140	Aromatic carbons.
C-ipso (C-CO)	125 - 130 (d, $^2\text{J}_{\text{CCF}} \approx 20-25$ Hz)	Ipso-carbon attached to the carbonyl group.
CN	110 - 115	Nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for **2-Fluorobenzoyl cyanide** are presented below.

Table 3: Predicted FT-IR Spectroscopic Data for **2-Fluorobenzoyl Cyanide**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2240	Strong, Sharp
C=O (Aryl Ketone)	1680 - 1700	Strong
C=C (Aromatic)	1580 - 1620	Medium - Strong
C-F (Aryl Fluoride)	1200 - 1280	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for **2-Fluorobenzoyl Cyanide**

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
121	60-80	[M-CO] ⁺
95	40-60	[M-CO-CN] ⁺ or [C ₆ H ₄ F] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

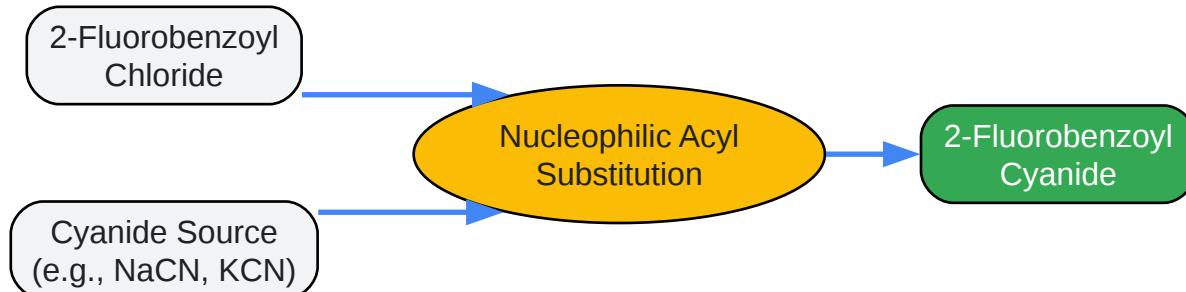
NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Fluorobenzoyl cyanide** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Set the spectral width to cover the range of 0-10 ppm.
- Use a pulse angle of 30-45 degrees.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

- Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the solid sample in a volatile solvent like chloroform and deposit it onto a KBr plate, allowing the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the KBr plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, spectra are collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

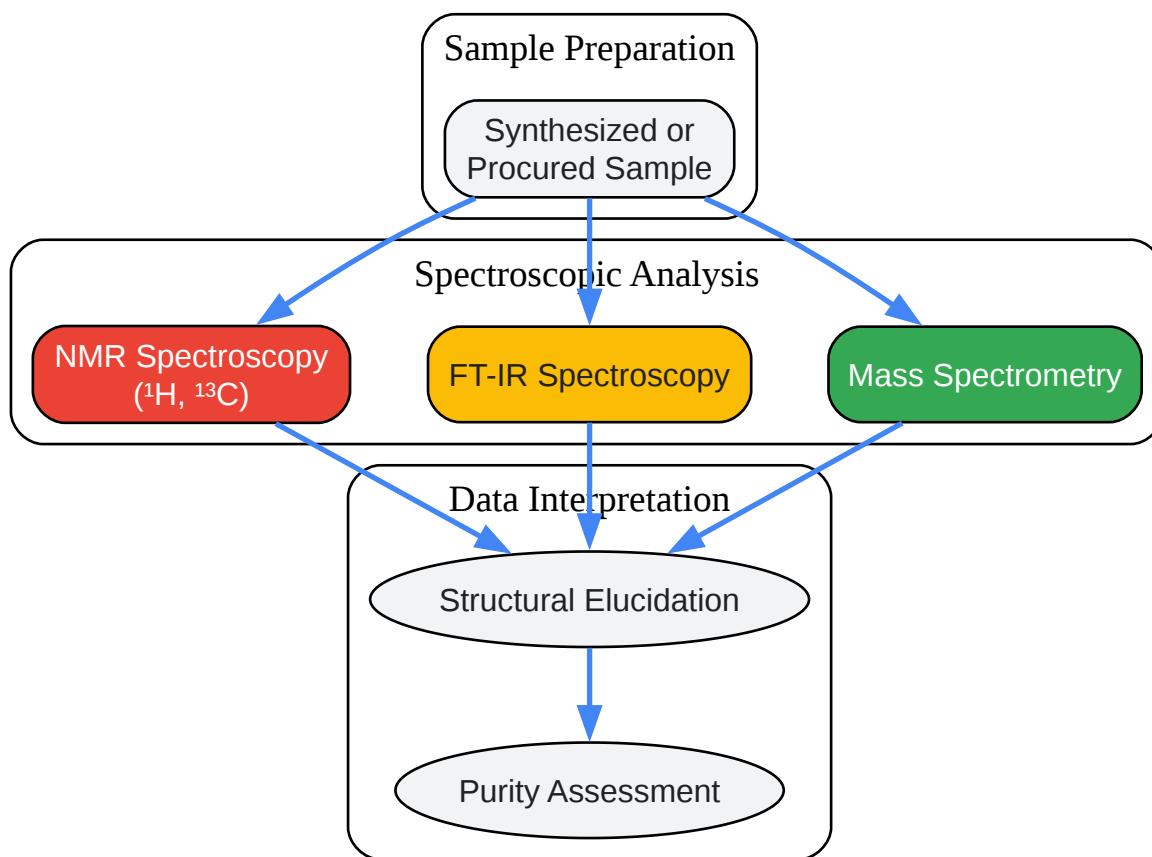

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Visualizations

Synthesis of 2-Fluorobenzoyl Cyanide

A common synthetic route to **2-Fluorobenzoyl cyanide** involves the reaction of 2-fluorobenzoyl chloride with a cyanide source.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Fluorobenzoyl Cyanide**.

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of **2-Fluorobenzoyl cyanide** is outlined below.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluorobenzoyl Cyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338786#spectroscopic-data-of-2-fluorobenzoyl-cyanide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com